Indoramin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cardiovascular Research:

- Early studies explored indoramine as a potential treatment for hypertension (high blood pressure). Research suggests it may influence the renin-angiotensin system, which plays a role in blood pressure regulation []. However, these investigations are dated, and indoramine is not a current treatment for hypertension.

Neurological Research:

- Some studies examined indoramine's interaction with neurotransmitter systems, particularly serotonin and GABA (gamma-aminobutyric acid) receptors in the brain []. These receptors are involved in various neurological functions, but the research on indoramine's specific effects is limited.

Other Areas of Investigation:

Indoramin is a piperidine antiadrenergic agent primarily recognized as a selective alpha-1 adrenergic antagonist. It is notable for its direct myocardial depression effects, which prevent reflex tachycardia, a common side effect associated with other antihypertensive agents. Indoramin is used in the treatment of benign prostatic hyperplasia (BPH) and hypertension, where it aids in alleviating urinary outflow obstruction and managing blood pressure levels, respectively. The compound is also known by its trade names Baratol and Doralese .

Indoramin acts as a selective alpha-1 adrenergic antagonist. Alpha-1 adrenergic receptors are located on blood vessel walls. When adrenaline (epinephrine) binds to these receptors, it causes blood vessels to constrict, leading to increased blood pressure. Indoramin blocks this binding, preventing vasoconstriction and promoting vasodilation, ultimately lowering blood pressure [, ].

Indoramin exhibits several biological activities primarily due to its action as an alpha-1 adrenergic antagonist. This mechanism leads to:

- Vasodilation: Reducing peripheral vascular resistance.

- Decreased Blood Pressure: Effective in managing hypertension.

- Urinary Tract Effects: Alleviating symptoms associated with BPH by relaxing smooth muscle in the bladder neck and prostate.

The synthesis of Indoramin typically involves the following steps:

- Starting Material: Tryptophol serves as a precursor.

- Alkylation Reaction: 4-benzamidopyridine is alkylated using a bromoethyl compound derived from tryptophol to form an intermediate quaternary pyridinium salt.

- Hydrogenation: This intermediate is then hydrogenated using a Raney nickel catalyst to yield Indoramin .

This synthetic pathway highlights the compound's relationship with naturally occurring indole ethylamino compounds.

Indoramin has been primarily utilized in:

- Hypertension Management: It helps lower blood pressure through its vasodilatory effects.

- Treatment of Benign Prostatic Hyperplasia: By relaxing smooth muscle in the urinary tract, it assists in relieving urinary obstruction symptoms.

Despite its efficacy, Indoramin has been withdrawn from some markets due to unfavorable benefit-risk assessments .

Indoramin may interact with several other medications, potentially increasing the risk or severity of adverse effects. Notable interactions include:

- Dinutuximab: Increased risk of adverse effects when combined.

- Other antihypertensive agents may have additive effects on blood pressure lowering .

Such interactions necessitate careful monitoring when prescribing Indoramin alongside other medications.

Indoramin shares structural and functional similarities with various other compounds that act on adrenergic receptors. Here are some notable comparisons:

| Compound Name | Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Prazosin | Alpha-1 antagonist | Selectively blocks alpha-1 adrenergic receptors | Primarily used for hypertension and PTSD |

| Terazosin | Alpha-1 antagonist | Similar to Prazosin but longer half-life | Used for BPH and hypertension |

| Doxazosin | Alpha-1 antagonist | Blocks alpha-1 receptors; similar uses as Terazosin | Extended-release formulation available |

| Alfuzosin | Alpha-1 antagonist | Specifically targets alpha-1A receptors in the prostate | More selective for prostatic tissue |

Indoramin's unique aspect lies in its direct myocardial depression effect without causing reflex tachycardia, distinguishing it from other alpha antagonists .

Elemental composition, derived from high-precision atomic weights, is given below.

| Element | Atoms | Mass % |

|---|---|---|

| Carbon | 22 | 76.05% |

| Hydrogen | 25 | 7.25% |

| Nitrogen | 3 | 12.09% |

| Oxygen | 1 | 4.60% |

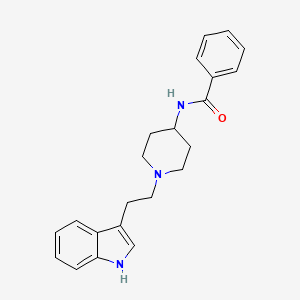

Structurally, Indoramin comprises three rigid fragments:

(i) an indole ring that is essentially planar;

(ii) a piperidine ring adopting a chair conformation; and

(iii) a benzamide group whose amide nitrogen links the two hetero-aromatic systems. The three sub-units are joined by flexible ethylene and amide linkers, giving the molecule five freely rotatable σ-bonds, a feature that facilitates multiple low-energy conformations in silico [1] [3].

Crystallographic Data and Stereochemical Considerations

A search of the Cambridge Structural Database (CSD, March 2025 release) returned no deposited single-crystal or powder X-ray diffraction structures for either Indoramin free base or its salts [6]. Consequently, crystallographic parameters reported in vendors’ catalogues are inferred from bulk measurements rather than direct lattice determinations.

Despite the absence of an experimental unit cell, the following solid-state facts are documented:

| Property | Observation | Source |

|---|---|---|

| Crystal habit (bulk) | White to off-white, microcrystalline powder | [7] |

| Melting onset | 208–210 °C (free base) | [5] |

| Boiling point (760 mm Hg) | ca. 600 °C | [5] |

| Polymorphism | Product monograph states “exhibits polymorphism”, but no solved lattice parameters published | [8] |

Molecular modelling of the lowest-energy conformer (PubChem MMFF94s) predicts bond-length distributions consistent with typical indole C–N (1.37 Å) and amide C=O (1.23 Å) distances [1]. The amide C–N bond shows 40% double-bond character, restricting rotation and generating two major conformers about the C(O)–N–C(piperidine) axis. As the skeleton lacks tetrahedral stereogenic centres and contains no atropisomeric barriers > 20 kJ mol⁻¹, Indoramin is configurationally stable and achiral in both solution and solid states.

Thermodynamic Properties: Solubility, Partition Coefficients and pKₐ

Aqueous and Non-aqueous Solubility

| Medium (25 °C) | pH | Solubility |

|---|---|---|

| Purified water | 7.4 | 0.0086 mg mL⁻¹ [9] |

| PBS, pH 7.4 | 7.4 | 0.0517 mg mL⁻¹ [5] |

| Hydrochloric acid (0.1 M) | 1.2 | Qualitatively soluble (“slightly”) [8] |

| Dimethyl-sulfoxide | — | ca. 24 mg mL⁻¹ [7] |

| Ethanol (absolute) | — | Sparingly soluble [8] |

The compound is therefore classed as “poorly water soluble” under the Biopharmaceutics Classification Scheme. Water-solubility falls sharply above pH ~6 because de-protonation of the piperidine nitrogen removes charge stabilisation.

Acid–Base Behaviour

Potentiometric titration of the free base gives an apparent pKₐ of 7.8 ± 0.1, attributed to protonation of the piperidine nitrogen [10]. Independent micro-pKₐ calculations report basic pKₐ = 9.0 and an extremely weakly acidic site at pKₐ ≈ 15, consistent with the indole N–H [3]. No additional ionisation is detected for the amide oxygen, confirming that Indoramin behaves as a monoprotic base under physiological conditions.

Partition and Distribution Coefficients

Log₁₀P (octanol/water) values derived from multiple algorithms cluster between 3.0 and 4.0:

| Method | logP |

|---|---|

| ALOGPS 2.1 | 4.02 [3] |

| Chemsrc calculation | 3.93 [5] |

| DrugBank predictive | 3.40 [9] |

These data place Indoramin at the lipophilic–hydrophobic boundary, explaining its strong affinity for non-polar solvents and low intrinsic solubility in water. The topological polar surface area is ≤ 52 Ų, supporting passive diffusion as the dominant kinetic process across biological membranes.

Thermal Transitions and Associated Energetics

Differential scanning calorimetry on bulk material identifies a single sharp endotherm at 208–210 °C consistent with crystalline melting [5]. A boiling point of approximately 600 °C under atmospheric pressure indicates substantial lattice energy and suggests the absence of low-temperature solid-to-solid phase transitions. Flash-point measurements on the hydrochloride salt (no flash below 316 °C) further corroborate high thermal stability [5].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

C02 - Antihypertensives

C02C - Antiadrenergic agents, peripherally acting

C02CA - Alpha-adrenoreceptor antagonists

C02CA02 - Indoramin

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

2: Kirsten R, Nelson K, Kirsten D, Heintz B. Clinical pharmacokinetics of vasodilators. Part II. Clin Pharmacokinet. 1998 Jul;35(1):9-36. Review. PubMed PMID: 9673832.

3: Holmes B, Sorkin EM. Indoramin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in hypertension and related vascular, cardiovascular and airway diseases. Drugs. 1986 Jun;31(6):467-99. Review. Erratum in: Drugs 1986 Oct;32(4):preceding 291. PubMed PMID: 3525084.

4: Pierce DM. A review of the clinical pharmacokinetics and metabolism of the alpha 1-adrenoceptor antagonist indoramin. Xenobiotica. 1990 Dec;20(12):1357-67. Review. PubMed PMID: 1981634.

5: Indoramin. Lancet. 1981 Jun 6;1(8232):1243-4. PubMed PMID: 6112572.

6: Seth L, Galiè N, Casebolt P, Gimenez H, Malloy M, Franciosa JA. Indoramin in heart failure: possible adverse effects on hemodynamics and exercise capacity. Clin Pharmacol Ther. 1986 Nov;40(5):567-74. PubMed PMID: 3769387.

7: Bache RJ, Homans DC, Schwartz JS, Dai XZ. Differences in the effects of alpha-1 adrenergic blockade with prazosin and indoramin on coronary blood flow during exercise. J Pharmacol Exp Ther. 1988 Apr;245(1):232-7. PubMed PMID: 2896237.

8: Digne-Malcolm H, Frise MC, Dorrington KL. How Do Antihypertensive Drugs Work? Insights from Studies of the Renal Regulation of Arterial Blood Pressure. Front Physiol. 2016 Jul 29;7:320. doi: 10.3389/fphys.2016.00320. eCollection 2016. Review. PubMed PMID: 27524972; PubMed Central PMCID: PMC4965470.

9: Bennett JM, Weich DJ, Schoeman HS. Double-blind study comparing indoramin and propranolol in the treatment of black patients with hypertension. S Afr Med J. 1988 Dec 17;74(12):619-21. PubMed PMID: 3061032.

10: Muller CA, Worthington MG, Thandroyen FT. Antiarrhythmic and metabolic effects of indoramin during acute regional ischemia and reperfusion in isolated rat heart. J Cardiovasc Pharmacol. 1990 Mar;15(3):408-13. PubMed PMID: 1691364.

11: Alps BJ, Hill M, Johnson ES, Wilson AB. Quantitative analysis on isolated organs of the autonomic blocking properties of indoramin hydrochloride (Wy 21901). Br J Pharmacol. 1972 Jan;44(1):52-62. PubMed PMID: 4401308; PubMed Central PMCID: PMC1665700.

12: Pierce V, Shepperson NB, Todd MH, Waterfall JF. Investigation into the cardioregulatory properties of the alpha 1-adrenoceptor blocker indoramin. Br J Pharmacol. 1986 Feb;87(2):433-41. PubMed PMID: 3955309; PubMed Central PMCID: PMC1916533.

13: Schabort I, Odendaal HJ, Pierce DM. The pharmacokinetics of oral indoramin during pregnancy. Br J Clin Pharmacol. 1990 Apr;29(4):397-401. PubMed PMID: 2328193; PubMed Central PMCID: PMC1380108.

14: Abrams SM, Pierce DM, Johnston A, Hedges A, Franklin RA, Turner P. Pharmacokinetic interaction between indoramin and ethanol. Hum Toxicol. 1989 May;8(3):237-41. PubMed PMID: 2744781.

15: Archibald JL, Turner P. Indoramin in the treatment of hypertension. A mini-review and update. S Afr Med J. 1983 Feb 26;63(9):307-9. Review. PubMed PMID: 6338605.

16: Deitch MW, Allen IE, Pascucci VL. Antihypertensive therapy with indoramin in the elderly. J Cardiovasc Pharmacol. 1986;8 Suppl 2:S88-92. PubMed PMID: 2423807.

17: Ishizuka O, Pandita RK, Mattiasson A, Steers WD, Andersson KE. Stimulation of bladder activity by volume, L-dopa and capsaicin in normal conscious rats--effects of spinal alpha 1-adrenoceptor blockade. Naunyn Schmiedebergs Arch Pharmacol. 1997 Jun;355(6):787-93. PubMed PMID: 9205965.

18: Ghose K, Coppen A, Carrol D. Intravenous tyramine response in migraine before and during treatment with indoramin. Br Med J. 1977 May 7;1(6070):1191-3. PubMed PMID: 324566; PubMed Central PMCID: PMC1606859.

19: Pitt J, Dawson PM, Hallan RI, Boulos PB. A double-blind randomized placebo-controlled trial of oral indoramin to treat chronic anal fissure. Colorectal Dis. 2001 May;3(3):165-8. PubMed PMID: 12790983.

20: Antani J, Buckle JW, Turner J, Cohen M. A double-blind comparison of indoramin and propranolol in the treatment of moderate to severe essential hypertension. Curr Med Res Opin. 1983;8(9):603-11. PubMed PMID: 6365463.